2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, including the formation of the core tricyclic structure, introduction of the butoxyphenyl and fluoro-methylphenyl groups, and the final acetamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling cascades, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- 2-{[11-(4-ethoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-bromo-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the butoxyphenyl and fluoro-methylphenyl groups, along with the tricyclic core, differentiates it from similar compounds and may enhance its efficacy in certain applications.
Properties
Molecular Formula |
C26H31FN6O2S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H31FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-21-14-19(27)8-5-17(21)2/h5-12,14,22-23,25,29,31H,3-4,13,15-16H2,1-2H3,(H,28,34) |
InChI Key |
IZJSFNIZTSBOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=C(C=CC(=C5)F)C |
Origin of Product |
United States |
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